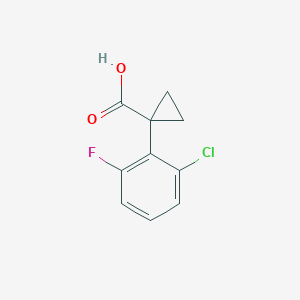![molecular formula C15H15FN4O2 B6265707 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans CAS No. 1820581-12-1](/img/new.no-structure.jpg)
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans, is a synthetic compound known for its diverse applications in the fields of chemistry, biology, and medicine. Structurally, it consists of a pyrazole ring substituted with a 4-fluorophenyl group, and a pyrrolidine-3-carboxamide moiety. The presence of a fluorine atom in the phenyl ring contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Starting Materials: : The synthesis begins with the selection of suitable starting materials, including 4-fluorophenylhydrazine and appropriate aldehydes or ketones.
Cyclization Reaction: : The key step involves the cyclization of the intermediate hydrazone with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction is usually conducted in the presence of a base such as potassium carbonate or sodium hydroxide.
Formation of Pyrrolidine Moiety: : The final step includes the reaction of the pyrazole intermediate with an appropriate reagent to introduce the pyrrolidine-3-carboxamide group. Common reagents include N-methylpyrrolidone and acyl chlorides.
Industrial Production Methods
In industrial settings, the production process is scaled up using optimized reaction conditions, including:
Continuous Flow Reactors: : Ensuring consistent temperature and pressure control to maintain high yields.
Solvent Selection: : Utilizing solvents like dimethyl sulfoxide (DMSO) or ethanol for efficient product formation and isolation.
Purification Techniques: : Employing crystallization or chromatography for high-purity compound isolation.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans, undergoes various chemical reactions, including:
Oxidation: : Converts the compound into its corresponding oxides using reagents like hydrogen peroxide or chromium trioxide.
Reduction: : Employs reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: : Involves nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid, or potassium permanganate in aqueous conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.
Substitution: : Nucleophiles like amines or alkoxides in polar solvents.
Major Products
Oxidation: : Oxidized derivatives with altered electronic properties.
Reduction: : Alcohols or hydrocarbons depending on the specific functional groups.
Substitution: : Substituted derivatives with modified biological activity.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans, finds extensive applications in various scientific domains:
Chemistry: : Used as a building block for synthesizing novel compounds with potential biological activity.
Biology: : Serves as a probe to study enzyme inhibition and protein-ligand interactions.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: : Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects through specific interactions with molecular targets and pathways:
Molecular Targets: : Inhibits specific enzymes or receptors by binding to their active sites.
Pathways Involved: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans, stands out due to its unique structural features and biological activities.
Similar Compounds
1-(4-Fluorophenyl)-3-(1H-pyrazol-4-yl)urea: : Shares the pyrazole and fluorophenyl moieties but differs in the carboxamide group, leading to different biological properties.
4-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid: : Lacks the pyrrolidine moiety, resulting in variations in chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
1820581-12-1 |
|---|---|
Molekularformel |
C15H15FN4O2 |
Molekulargewicht |
302.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



